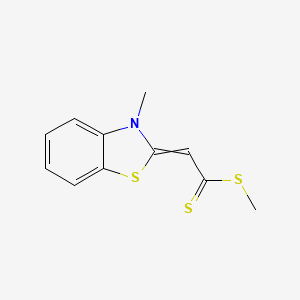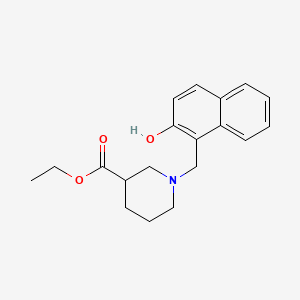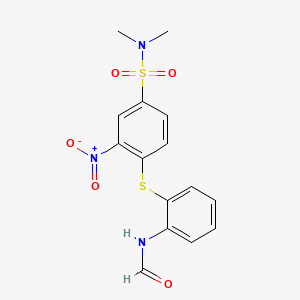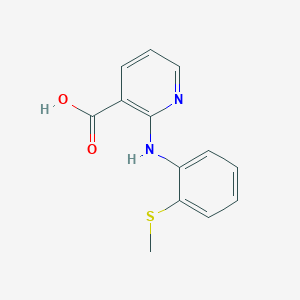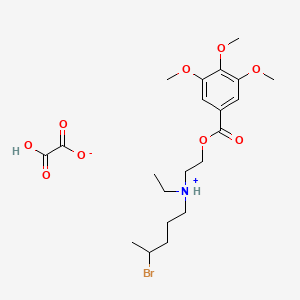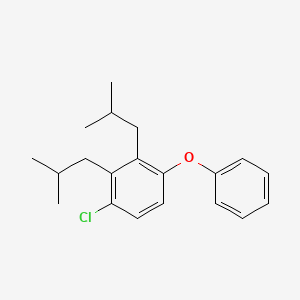
Diphenyl ether, monochloro diisobutyl derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl ether, monochloro diisobutyl derivative is a chemical compound with the molecular formula C20H25ClO. It is a derivative of diphenyl ether, where one of the hydrogen atoms is replaced by a monochloro diisobutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl ether, monochloro diisobutyl derivative typically involves the reaction of diphenyl ether with monochloro diisobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The monochloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Diphenyl ether, monochloro diisobutyl derivative has several scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes, such as enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis
Medicine: Research is ongoing to explore its potential as an antitubercular agent due to its ability to inhibit mycobacterial cell wall synthesis
Industry: It is used as an additive in the fabrication of organic photovoltaics and organic solar cells.
Wirkmechanismus
The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ether: The parent compound, which lacks the monochloro diisobutyl group.
Barceloneic lactone D: A diphenyl ether derivative isolated from the endolichenic fungus Preussia africana.
Quercilolin: Another diphenyl ether derivative with distinct structural features.
Uniqueness
Diphenyl ether, monochloro diisobutyl derivative is unique due to the presence of the monochloro diisobutyl group, which imparts specific chemical properties and biological activities. This structural modification enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
70624-14-5 |
|---|---|
Molekularformel |
C20H25ClO |
Molekulargewicht |
316.9 g/mol |
IUPAC-Name |
1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3 |
InChI-Schlüssel |
MJRBQSMUYNZNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

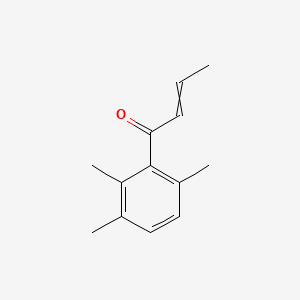
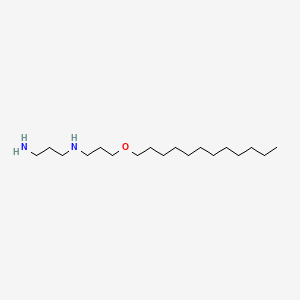
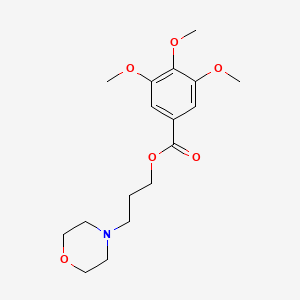
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

